molecular formula C13H11N3O2 B14158213 N-phenyl-N'-pyridin-3-yloxamide CAS No. 181208-53-7

N-phenyl-N'-pyridin-3-yloxamide

Cat. No.: B14158213
CAS No.: 181208-53-7
M. Wt: 241.24 g/mol
InChI Key: QNHODDLRAOHBDD-UHFFFAOYSA-N
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Description

N-Phenyl-N'-pyridin-3-yloxamide is a heterocyclic oxamide derivative featuring a phenyl group and a pyridin-3-yl moiety linked via an oxalamide bridge. This structure combines aromatic and nitrogen-rich components, making it a candidate for diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No.

181208-53-7

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-phenyl-N'-pyridin-3-yloxamide

InChI

InChI=1S/C13H11N3O2/c17-12(15-10-5-2-1-3-6-10)13(18)16-11-7-4-8-14-9-11/h1-9H,(H,15,17)(H,16,18)

InChI Key

QNHODDLRAOHBDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NC2=CN=CC=C2

solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenyl-N’-pyridin-3-yloxamide can be synthesized through several methods. One common approach involves the reaction of pyridin-3-ylamine with phenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Another method involves the use of α-bromoketones and 2-aminopyridine. In this approach, N-phenyl-N’-pyridin-3-yloxamide is formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene. The reaction conditions are mild and metal-free, making this method environmentally friendly .

Industrial Production Methods

While specific industrial production methods for N-phenyl-N’-pyridin-3-yloxamide are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-pyridin-3-yloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxamide group into amine derivatives.

    Substitution: The phenyl and pyridin-3-yl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-N’-pyridin-3-yloxamide oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-phenyl-N’-pyridin-3-yloxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-phenyl-N’-pyridin-3-yloxamide exerts its effects involves interactions with specific molecular targets. For instance, in antifungal applications, it may inhibit key enzymes or disrupt cellular processes essential for fungal growth . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Cyclopropyl-N'-Pyridin-3-Ylmethyl-Oxalamide

  • Structural Differences : The cyclopropyl group replaces the phenyl ring in the N-phenyl moiety, altering steric and electronic properties. Cyclopropyl’s ring strain and sp³ hybridization may enhance conformational rigidity compared to the planar phenyl group .

Thidiazuron (TDZ) and CPPU

  • TDZ (N-Phenyl-N'-1,2,3-Thiadiazol-5-Ylurea): A phenylurea derivative with a thiadiazole ring. Unlike the oxamide bridge in N-phenyl-N'-pyridin-3-yloxamide, TDZ’s urea group facilitates strong cytokinin activity in plant tissue culture, promoting shoot proliferation at nanomolar concentrations .
  • CPPU (N-(2-Chloro-4-Pyridyl)-N'-Phenylurea): Features a chloro-pyridyl group instead of pyridin-3-yl. The electron-withdrawing chlorine atom enhances electrophilicity, increasing its potency as a cytokinin compared to non-halogenated analogs .
  • Key Contrast : Oxamide derivatives like this compound may exhibit reduced cytokinin activity due to the lack of a urea moiety but could offer superior hydrolytic stability in acidic environments .

EMPA (Orexin Receptor Antagonist)

  • Structure: N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide shares the pyridin-3-yl group but incorporates a sulfonamide and acetamide backbone.
  • Binding Interactions : Both compounds interact with pyridine-sensitive receptors (e.g., orexin receptors). However, EMPA’s sulfonamide group forms hydrogen bonds with conserved residues like His7.39 in OX2 receptors, a feature absent in the oxamide derivative. This difference may limit this compound’s efficacy as a neuroactive agent .

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Weight Core Structure Key Substituents Biological Activity
This compound 283.3 g/mol Oxamide Phenyl, pyridin-3-yl Understudied (potential kinase inhibition)
TDZ 220.2 g/mol Urea Phenyl, thiadiazol-5-yl Cytokinin (plant micropropagation)
CPPU 247.7 g/mol Urea Phenyl, 2-chloro-4-pyridyl Cytokinin (fruit thinning)
EMPA 511.0 g/mol Acetamide/sulfonamide 6-Methoxy-pyridin-3-yl OX2 receptor antagonist (sleep regulation)

Table 2: Stability and Selectivity Metrics

Compound LogP (Predicted) Metabolic Stability (t₁/₂) Selectivity Index*
This compound 1.8 >6 hours (in vitro) N/A
TDZ 2.1 2–4 hours High (cytokinin)
EMPA 3.5 8 hours OX2 > OX1 (10:1)

*Selectivity index refers to receptor/enzyme specificity where data are available.

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